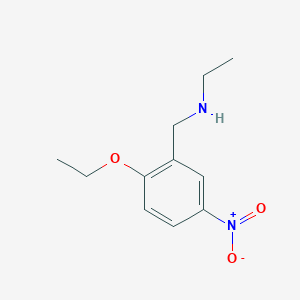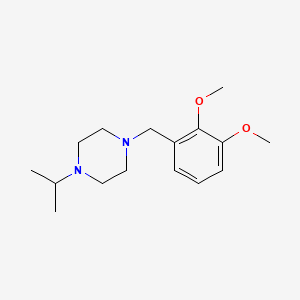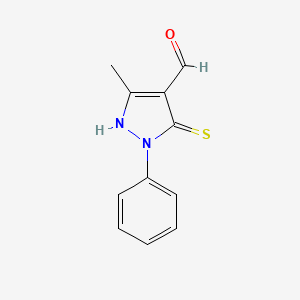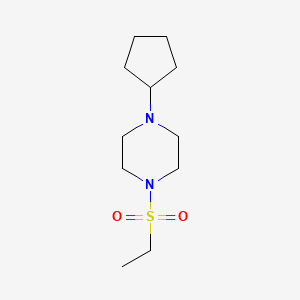
1-(1-Benzylpiperidin-4-yl)-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE is a complex organic compound belonging to the piperazine family This compound is characterized by its dual piperidine and piperazine rings, each substituted with benzyl groups
Preparation Methods
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Piperazine Ring: The benzylated piperidine is reacted with ethylenediamine to form the piperazine ring.
Final Benzylation: The final step involves the benzylation of the piperazine ring using 4-methylbenzyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be replaced with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and piperazines.
Scientific Research Applications
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE involves its interaction with various molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE: Similar structure but with a chloro substituent, which may alter its chemical reactivity and biological activity.
1-(1-BENZYL-4-PIPERIDYL)-4-(4-FLUOROBENZYL)PIPERAZINE: Contains a fluoro substituent, which can affect its pharmacokinetic properties and interactions with biological targets.
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHOXYBENZYL)PIPERAZINE: Features a methoxy group, which can influence its solubility and chemical behavior.
The uniqueness of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLBENZYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H33N3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H33N3/c1-21-7-9-23(10-8-21)20-26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-22-5-3-2-4-6-22/h2-10,24H,11-20H2,1H3 |
InChI Key |
WWPQTAJTFMGJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate](/img/structure/B10885428.png)
![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)

![N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10885445.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)
![17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10885485.png)


![1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10885512.png)

